2,6-Dichloro-3-methylquinoline
Overview
Description
2,6-Dichloro-3-methylquinoline: is a chemical compound with the molecular formula C10H7Cl2N . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a methyl group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-Dichloro-3-methylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis , which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction is catalyzed by acidic or basic conditions, leading to the formation of the quinoline ring.
Another method involves the Skraup synthesis , where aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid are used. This method is known for its robustness and ability to produce quinoline derivatives in good yields.
Industrial Production Methods:
In industrial settings, the production of this compound often involves large-scale batch or continuous flow reactors . The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon or copper salts may be used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dichloro-3-methylquinoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium on carbon, copper salts
Major Products:
Oxidized Derivatives: Quinoline N-oxides
Reduced Derivatives: Partially or fully reduced quinoline derivatives
Substituted Derivatives: Amino, thio, or alkoxy quinoline derivatives
Scientific Research Applications
Chemistry:
2,6-Dichloro-3-methylquinoline is used as a building block in the synthesis of various organic compounds
Biology:
In biological research, this compound is studied for its potential antimicrobial and antiviral properties
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as an antimalarial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound in medicinal chemistry.
Industry:
In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, resulting in antimicrobial or anticancer effects.
In the case of antimicrobial activity, the compound may target bacterial DNA gyrase or topoisomerase IV, enzymes that are crucial for DNA replication and cell division. By inhibiting these enzymes, this compound can prevent the growth and proliferation of bacterial cells.
Comparison with Similar Compounds
- 2,6-Dichloroquinoline
- 3-Methylquinoline
- 2-Chloro-3-methylquinoline
- 6-Chloro-3-methylquinoline
Comparison:
2,6-Dichloro-3-methylquinoline is unique due to the presence of both chlorine atoms and a methyl group on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound. For example, the presence of chlorine atoms can enhance the compound’s lipophilicity and ability to penetrate cell membranes, while the methyl group can influence its reactivity and binding affinity to molecular targets.
In comparison to other similar compounds, this compound may exhibit enhanced antimicrobial or anticancer activity due to its unique structural features. The combination of chlorine and methyl groups can also affect the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
2,6-dichloro-3-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCCQISMNZBKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577118 | |
Record name | 2,6-Dichloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-32-2 | |
Record name | 2,6-Dichloro-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 132118-32-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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